N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1042974-77-5
VCID: VC5229764
InChI: InChI=1S/C23H27N3O5S/c1-3-20(27)25-13-15-26(16-14-25)23(29)22(32(30,31)19-7-5-4-6-8-19)24-21(28)18-11-9-17(2)10-12-18/h4-12,22H,3,13-16H2,1-2H3,(H,24,28)
SMILES: CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C23H27N3O5S
Molecular Weight: 457.55

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide

CAS No.: 1042974-77-5

Cat. No.: VC5229764

Molecular Formula: C23H27N3O5S

Molecular Weight: 457.55

* For research use only. Not for human or veterinary use.

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide - 1042974-77-5

Specification

CAS No. 1042974-77-5
Molecular Formula C23H27N3O5S
Molecular Weight 457.55
IUPAC Name N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide
Standard InChI InChI=1S/C23H27N3O5S/c1-3-20(27)25-13-15-26(16-14-25)23(29)22(32(30,31)19-7-5-4-6-8-19)24-21(28)18-11-9-17(2)10-12-18/h4-12,22H,3,13-16H2,1-2H3,(H,24,28)
Standard InChI Key BXTSDGGALQTERX-UHFFFAOYSA-N
SMILES CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s IUPAC name reflects its multicomponent architecture:

  • Benzenesulfonyl group: A sulfone substituent attached to a benzene ring, enhancing electrophilicity and potential protein-binding interactions.

  • 4-Methylbenzamide: A para-methyl-substituted benzamide, contributing hydrophobic character and stability.

  • Propanoylpiperazine: A piperazine ring acylated with a propanoyl group, a common motif in bioactive molecules targeting neurological and metabolic pathways .

The SMILES string CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 explicitly maps these groups, while the InChIKey BXTSDGGALQTERX-UHFFFAOYSA-N provides a unique identifier for structural verification.

Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>5</sub>S
Molecular Weight457.55 g/mol
CAS Registry Number1042974-77-5
PubChem CID16458210
SolubilityNot reported

The absence of solubility data underscores the need for empirical studies to assess its pharmacokinetic viability.

Synthesis and Manufacturing

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 1.0–2.5 ppm), and carbonyl carbons (δ 165–180 ppm).

  • Mass Spectrometry (MS): A molecular ion peak at m/z 457.55 would confirm the compound’s integrity .

Comparative Analysis with Related Compounds

The compound shares structural motifs with pharmacologically active agents:

CompoundKey DifferencesPotential Applications
4-Methyl-N-(2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)benzamide Replaces propanoylpiperazine with a benzimidazolone-piperidine groupKinase inhibition, oncology
3-[1-[4-[1-[2-Oxo-2-(6-oxo-5H-benzo[b] benzodiazepin-11-yl)ethyl]piperidin-4-yl]butyl]imidazol-4-yl]-N-[2-(propanoylamino)ethyl]propanamide Incorporates a benzodiazepine coreCNS disorders, anxiolytics

These analogs highlight the versatility of piperazine and benzamide derivatives in drug design .

Research Implications and Future Directions

Hypothesized Biological Activity

  • Piperazine Derivatives: Known to interact with serotonin and dopamine receptors, suggesting potential neuropsychiatric applications.

  • Sulfonamide Groups: Associated with antibacterial and antiviral activity via enzyme inhibition.

Data Gaps and Recommendations

  • Solubility and Stability: Empirical studies using HPLC or UV-Vis spectroscopy to determine aqueous solubility.

  • In Vitro Assays: Screening against bacterial strains or cancer cell lines to identify bioactivity.

  • Structural Optimization: Modifying the propanoyl or benzamide groups to enhance target selectivity .

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